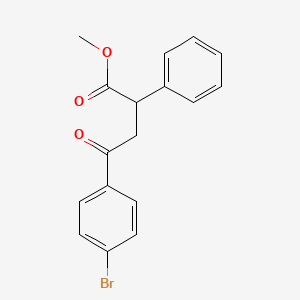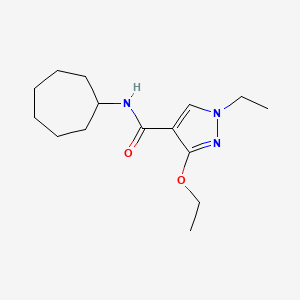
1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid is a compound that features an adamantane moiety, a nitro group, and a pyrazole ring Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity
Méthodes De Préparation
The synthesis of 1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Adamantane Derivative: Starting with adamantane, functionalization is achieved through reactions such as bromination or nitration to introduce reactive groups.
Pyrazole Ring Formation: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.
Coupling Reactions: The adamantane derivative is then coupled with the pyrazole ring through various coupling reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.
Introduction of the Nitro Group: The nitro group is typically introduced through nitration reactions using reagents like nitric acid or nitrating mixtures under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance efficiency, scalability, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group or the pyrazole ring, using nucleophiles or electrophiles under appropriate conditions.
Common reagents used in these reactions include nitric acid, hydrogen gas, metal catalysts, and various nucleophiles or electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with enhanced stability and bioactivity.
Materials Science: Due to its stability, the compound is explored for use in creating advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in studying biological pathways and mechanisms, particularly those involving nitro and pyrazole functionalities.
Industrial Applications: Its derivatives are used in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mécanisme D'action
The mechanism by which 1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The adamantane moiety provides structural rigidity, while the nitro and pyrazole groups participate in specific interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid can be compared with other adamantane derivatives and nitro-pyrazole compounds:
Adamantane Derivatives: Compounds like 1-adamantylamine and 1-adamantylacetic acid share the adamantane core but differ in their functional groups, leading to different reactivities and applications.
Nitro-Pyrazole Compounds: Similar compounds include 4-nitro-1H-pyrazole-3-carboxylic acid and its derivatives, which share the nitro-pyrazole core but lack the adamantane moiety, resulting in different stability and bioactivity profiles.
Propriétés
IUPAC Name |
1-(1-adamantyl)-4-nitropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-13(19)12-11(17(20)21)7-16(15-12)14-4-8-1-9(5-14)3-10(2-8)6-14/h7-10H,1-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPSQGXCQMJFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B2733777.png)


![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


![2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid](/img/structure/B2733787.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2733788.png)

![4-butoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2733792.png)



